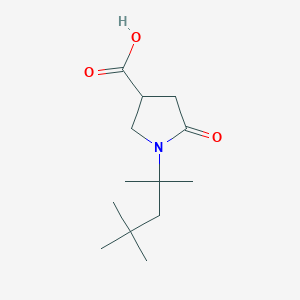
(2,3-dimethyl-1H-indol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethyl-1H-indol-5-yl)methanol is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methanol group attached to the 5-position of the indole ring, with two methyl groups at the 2- and 3-positions.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,3-dimethyl-1H-indol-5-yl)methanol. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the physiological environment within which the compound is acting can also influence its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol can be achieved through several methods. One common approach involves the reduction of (2,3-dimethyl-1H-indol-5-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2,3-dimethyl-1H-indol-5-yl)methanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2,3-dimethyl-1H-indol-5-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid)
Major Products Formed
Oxidation: (2,3-dimethyl-1H-indol-5-yl)methanone
Reduction: (2,3-dimethyl-1H-indol-5-yl)methane
Substitution: Various substituted indole derivatives depending on the electrophile used
科学研究应用
(2,3-dimethyl-1H-indol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
(2,3-dimethyl-1H-indol-5-yl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
(2,3-dimethyl-1H-indol-5-yl)methane: Similar structure but with a methyl group instead of a hydroxyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
(2,3-dimethyl-1H-indol-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets and enables various chemical transformations, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGHELSLEZLWLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
